molecular formula C17H16ClFN2O3S B2679736 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 954633-97-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No. B2679736
CAS RN: 954633-97-7
M. Wt: 382.83
InChI Key: NMJNZLKZNUBORY-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the 4-chlorophenyl and pyrrolidinone groups could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonamide group and the nucleophilic nature of the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might enhance its water solubility, while the presence of the aromatic rings might increase its lipophilicity .

Scientific Research Applications

Asymmetric Synthesis Intermediate

The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide yield a novel chiral cyanamide. This compound could serve as an advanced intermediate in asymmetric synthesis. Researchers can explore its use in creating enantiomerically pure compounds, which is crucial in drug development and other fine chemical synthesis processes .

Building Block for Nitrogen-Rich Molecules

Cyanamides, including N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, are valuable building blocks for nitrogen-rich molecules. They can be used to construct amidines, guanidines, and ureas. These functional groups appear in various biologically active compounds, making cyanamides essential in medicinal chemistry and materials science .

Biologically Active Molecules

The cyanamide moiety is present in several biologically active compounds. For instance:

Organic Synthesis

N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide can be employed in various synthetic organic chemistry reactions. Its preparation via electrophilic cyanation of amines (using cyanogen bromide as the electrophilic cyanide source) is a well-established method. Researchers can explore its use in designing new reactions or modifying existing ones .

Anti-Allergic Activities

While not directly studied for this compound, related derivatives (such as ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine) have been investigated for their in vivo anti-allergic activities. Researchers could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .

Antiviral Properties

Although not specifically tested for this compound, the presence of the cyanamide group suggests potential antiviral activity. Researchers could explore its effects against specific viruses or viral enzymes .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby disrupting folate synthesis in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-13-4-6-15(7-5-13)21-11-12(8-17(21)22)10-20-25(23,24)16-3-1-2-14(19)9-16/h1-7,9,12,20H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNZLKZNUBORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

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